![molecular formula C19H16ClN3OS B2896432 3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-00-6](/img/structure/B2896432.png)
3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites, such as the chloro group and the amide linkage, allows for a range of chemical transformations. For instance, the chloro group can undergo substitution reactions to introduce different substituents, which can lead to the creation of diverse molecular structures with potential biological activities .
Biological Activity
Compounds with a similar structure have been shown to exhibit a wide range of biological activities. For example, isothiazoles, which share a similar heterocyclic framework, have demonstrated antiviral activity against viruses like polio and potential as non-steroidal anti-inflammatory agents . This suggests that our compound of interest could be explored for similar biological properties.
Anticancer Evaluation
Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer properties. The compound could be used to synthesize new derivatives and evaluate their efficacy in inhibiting cancer cell growth. Molecular simulation studies could help in understanding the binding affinity of these derivatives to cancer-related enzymes or receptors .
Anti-inflammatory Potential
The compound’s structural similarity to known anti-inflammatory agents suggests it could be modified to enhance its anti-inflammatory properties. By studying the compound’s interaction with inflammatory pathways, researchers can design derivatives that might serve as more effective and safer anti-inflammatory drugs .
Antimicrobial Applications
Given the broad spectrum of biological activities exhibited by indole derivatives, which are structurally related to our compound, there is potential for antimicrobial applications. The compound could be a precursor in the synthesis of new molecules with the ability to combat resistant strains of bacteria or fungi .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, such as the suzuki–miyaura cross-coupling reaction .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKWQTIPHYBRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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